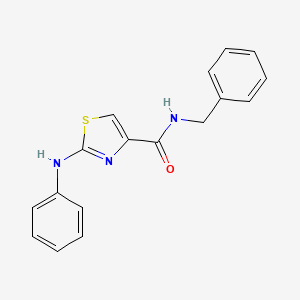

N-benzyl-2-(phenylamino)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-(phenylamino)thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The compound’s structure consists of a thiazole ring substituted with a benzyl group and a phenylamino group, making it a valuable molecule in medicinal chemistry and drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(phenylamino)thiazole-4-carboxamide typically involves the Hantzsch thiazole synthesis. This method includes the condensation of α-halo ketones with thiourea or thioamides in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also crucial for cost-effective production.

Analyse Des Réactions Chimiques

Types of Reactions: N-benzyl-2-(phenylamino)thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenylamino groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Applications De Recherche Scientifique

N-benzyl-2-(phenylamino)thiazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential anticancer and antiviral activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-benzyl-2-(phenylamino)thiazole-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s structure allows it to interact with DNA, potentially causing DNA damage and inhibiting cancer cell proliferation .

Comparaison Avec Des Composés Similaires

2-Aminothiazole: Known for its antimicrobial and antifungal properties.

Thiazole-4-carboxamide: Exhibits antiviral and anticancer activities.

Benzylthiazole: Used in the synthesis of various pharmaceuticals.

Uniqueness: N-benzyl-2-(phenylamino)thiazole-4-carboxamide stands out due to its unique combination of a benzyl group and a phenylamino group on the thiazole ring. This structural arrangement enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and drug development .

Activité Biologique

N-benzyl-2-(phenylamino)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its biological activity, supported by research findings, structure-activity relationship (SAR) analyses, and case studies.

Overview of Biological Activities

The thiazole moiety is known for its broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound has been investigated for its potential in these areas.

Anticancer Activity

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazole can induce apoptosis through the modulation of the Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

- In Vitro Studies : In a study assessing the antiproliferative activity against human cancer cell lines (A549, HeLa, HT29), compounds similar to this compound demonstrated significant growth inhibition. The IC50 values varied depending on the specific substituents on the thiazole ring, with some derivatives showing IC50 values as low as 2.01 µM against HT29 cells .

- Structure-Activity Relationship (SAR) : SAR studies indicate that electron-withdrawing groups on the benzene ring enhance anticancer activity. For example, compounds with chloro or bromo substituents showed improved potency compared to those with electron-donating groups .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 5.00 | Apoptosis induction via Bcl-2 modulation |

| Compound B | HeLa | 3.50 | Cell cycle arrest at G0/G1 phase |

| This compound | HT29 | 2.01 | Induction of apoptosis through caspase activation |

Antimicrobial Activity

- Antibacterial Effects : The compound has shown promising antibacterial activity against various strains, comparable to standard antibiotics like norfloxacin . The presence of specific functional groups significantly influences this activity.

- Mechanism of Action : The antimicrobial effects are often attributed to the ability of thiazole derivatives to disrupt bacterial cell wall synthesis and inhibit protein synthesis .

- Case Studies : In a study involving several thiazole derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Research Findings

Recent investigations have focused on optimizing the biological activity of thiazole derivatives through chemical modifications:

- Substituent Variations : Modifications at the 4-position of the carboxamide group have resulted in enhanced potency against cancer cell lines and improved selectivity for tumor cells over normal cells .

- In Vivo Studies : Animal models have demonstrated that certain derivatives can significantly reduce tumor growth without exhibiting substantial toxicity towards normal tissues, highlighting their potential as therapeutic agents .

Propriétés

IUPAC Name |

2-anilino-N-benzyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-16(18-11-13-7-3-1-4-8-13)15-12-22-17(20-15)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABUQNWBIBESLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.